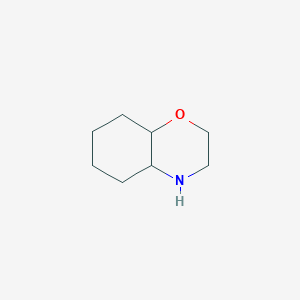

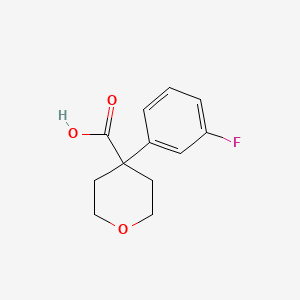

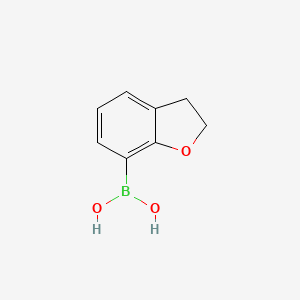

![molecular formula C14H15N3 B1317897 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 553679-55-3](/img/structure/B1317897.png)

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

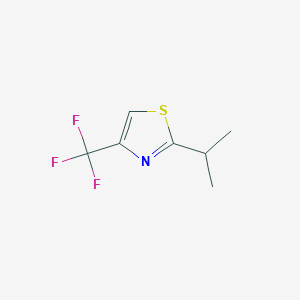

The compound “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a complex organic molecule that likely contains an isoquinoline group and a pyridinamine group . Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines . Pyridinamines, on the other hand, are derivatives of pyridine, a basic heterocyclic organic compound .

Synthesis Analysis

While specific synthesis methods for “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not available, similar compounds are often synthesized through cyclization reactions . For example, 3,4-dihydro-2(1H)-quinazolines have been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Anticancer Applications

This compound has shown promise in pharmaceutical research, particularly in the development of anticancer therapies. It acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . This suggests its potential use in targeted cancer treatments, especially for hormone-driven cancers.

Neurological Disorders: Receptor Interaction

In neurological research, compounds with the 3,4-dihydro-2(1H)-quinolinone moiety, which is present in 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine, have been found to interact with various receptors in the central nervous system. This includes blocking β-adrenergic receptors and interacting with serotonin and dopamine receptors, which could be beneficial in treating conditions like depression, schizophrenia, and Parkinson’s disease .

Cardiovascular Agents: Phosphodiesterase Inhibition

The same moiety has also been associated with phosphodiesterase inhibition . Phosphodiesterase inhibitors have a range of cardiovascular applications, including the treatment of heart failure and pulmonary hypertension. They work by increasing cyclic AMP levels, leading to vasodilation and improved heart muscle contractility.

Antimicrobial Research: Antibacterial Effects

Research has indicated that derivatives of this compound can be synthesized to create potent antibacterial agents. These could be particularly useful in the fight against drug-resistant bacterial strains, offering a new avenue for antibiotic development .

Anti-inflammatory Applications

The anti-inflammatory properties of compounds containing the 3,4-dihydro-2(1H)-quinolinone structure make them candidates for the development of new anti-inflammatory drugs. This could have implications for the treatment of chronic inflammatory diseases such as rheumatoid arthritis .

Metabolic Disorders: Diabetes and Obesity

Compounds with the 3,4-dihydro-2(1H)-quinolinone structure have been implicated in the modulation of metabolic pathways. This opens up potential research applications in the treatment of metabolic disorders like diabetes and obesity, where regulation of metabolic pathways is crucial .

Respiratory Diseases: Pulmonary Fibrosis

In the field of respiratory diseases, there is evidence that similar compounds inhibit pathways that promote fibroblast proliferation, migration, and transformation, which is the basis for their usage in idiopathic pulmonary fibrosis (IPF) . This suggests that 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine could be explored as a therapeutic agent in lung fibrosis.

Chemical Synthesis: Catalysis

Lastly, in chemical synthesis, this compound could be used as a catalyst in multicomponent reactions, such as the Biginelli reaction, to create a variety of biologically active molecules. This application could streamline the synthesis of complex organic compounds with medicinal properties .

Wirkmechanismus

Target of Action

The primary target of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer .

Mode of Action

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgens . This compound is an anti-androgen that effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could potentially be used in the treatment of prostate cancer.

Eigenschaften

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNDMNJNGWSWHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.